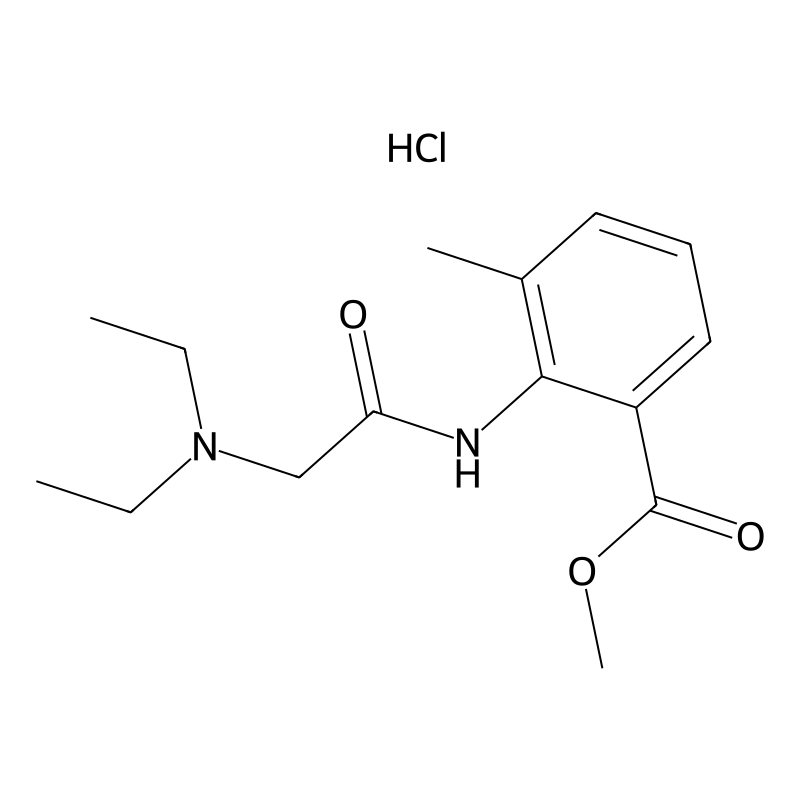

Tolycaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Local Anesthetic Properties:

Tolycaine hydrochloride is a local anesthetic, meaning it reversibly blocks the transmission of nerve impulses in a specific area. This property has been studied in various scientific research contexts, including:

- Understanding mechanisms of local anesthesia: Research has investigated the interaction of Tolycaine hydrochloride with sodium channels, which are essential for nerve impulse conduction. Studies using isolated nerve fibers and cell cultures have helped elucidate the binding and blocking mechanisms of the drug [].

- Development of novel local anesthetics: Tolycaine hydrochloride serves as a reference compound for the development of new local anesthetics with improved properties, such as longer duration of action or reduced side effects. Researchers compare the efficacy and safety profiles of new candidates to Tolycaine hydrochloride [].

Antimicrobial Activity:

While not its primary function, Tolycaine hydrochloride has shown some antimicrobial activity against certain bacteria and fungi. This property has been explored in scientific research for:

- Preservation of ophthalmic solutions: Studies have investigated the use of Tolycaine hydrochloride as a preservative in eye drops to prevent microbial growth and contamination [].

- Disinfection of medical devices: Research has explored the potential application of Tolycaine hydrochloride in the disinfection of medical devices, although its effectiveness compared to standard disinfectants needs further investigation [].

Tolycaine hydrochloride is an amide local anesthetic primarily used to alleviate pain during medical procedures, particularly in dental injections. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 278.35 g/mol. Tolycaine is classified as achiral, meaning it does not exhibit optical activity due to the absence of stereocenters in its structure . The compound is also known by other names, including Methyl 2-[2-(diethylamino)acetamido]-m-toluate .

As a local anesthetic, tolycaine hydrochloride functions by blocking nerve conduction in the targeted area, effectively preventing pain signals from reaching the brain. Research indicates that it exhibits central nervous system activity in animal models, suggesting potential effects on sedation and analgesia beyond local applications . The compound's efficacy is attributed to its ability to inhibit sodium channels, which are crucial for nerve impulse transmission.

The synthesis of tolycaine hydrochloride typically involves several steps:

- Formation of the Amide: The reaction between m-toluidine and diethylamine leads to the formation of an intermediate.

- Acylation: This intermediate is then acylated using an appropriate acyl chloride or anhydride, resulting in the formation of tolycaine.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid converts the base form into its hydrochloride salt, enhancing solubility and stability for pharmaceutical applications .

Tolycaine hydrochloride is predominantly utilized in medical settings as a local anesthetic. Its applications include:

- Dental Procedures: To minimize pain during tooth extractions and other dental surgeries.

- Minor Surgical Interventions: Used for local anesthesia in minor surgical procedures.

- Pain Management: Employed in various pain management protocols where localized anesthesia is required .

Tolycaine hydrochloride belongs to a class of local anesthetics that includes several similar compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lidocaine | Widely used; fast onset; longer duration | |

| Bupivacaine | More potent than lidocaine; longer duration | |

| Prilocaine | Less cardiotoxic; used for infiltration | |

| Mepivacaine | Intermediate duration; less vasodilatory effect | |

| Ropivacaine | Stereoselective; lower toxicity profile |

Tolycaine hydrochloride stands out due to its specific formulation and application in dental anesthesia, making it particularly useful for procedures requiring localized pain relief without systemic effects .

Historical Synthetic Routes and Key Patents

The synthesis of tolycaine hydrochloride has its origins in the pharmaceutical research conducted during the mid-20th century, with foundational work documented in key patents that established the fundamental synthetic methodology for this amide local anesthetic compound [9]. The historical development of tolycaine synthesis can be traced to patent literature from the 1950s, specifically German patent DE 1018070 (1957) assigned to Bayer and United States patent US 2921077 (1960) assigned to Schenley, which documented the original synthetic approaches developed by Hiltmann and colleagues [9].

The original synthetic route described in these foundational patents established a multi-step process beginning with 2-amino-3-methylbenzoic acid methyl ester as the starting material [6]. This historical approach involved the sequential formation of an intermediate chloroacetamide derivative followed by nucleophilic substitution with diethylamine to yield the final tolycaine product [6]. The patents documented yields and reaction conditions that served as the foundation for subsequent industrial development of the compound [9].

Historical patent analysis reveals that the early synthetic methodology focused on achieving selective acylation of the aromatic amine functionality while maintaining the integrity of the methyl ester group [9]. The original Bayer patent described reaction conditions utilizing benzene as the primary solvent system, with sodium acetate employed as a buffering agent to control the reaction pH during the acylation step [6]. Temperature control was identified as a critical parameter, with reactions conducted at temperatures ranging from 0-5°C during the initial acylation phase [6].

The Schenley patent provided complementary synthetic approaches that explored alternative reaction conditions and purification methodologies [9]. These early patents established the intellectual property foundation for tolycaine hydrochloride manufacture and provided the technical framework for subsequent process optimization efforts in industrial settings [9].

Modern Optimization Strategies for Industrial Production

Contemporary industrial production of tolycaine hydrochloride incorporates advanced process optimization strategies that enhance yield, purity, and cost-effectiveness compared to the original patent methodologies . Modern manufacturing approaches have evolved to address scalability challenges while maintaining pharmaceutical-grade quality standards required for commercial production .

Industrial optimization has focused on solvent selection and reaction engineering parameters to improve process efficiency . The traditional benzene-based solvent system described in historical patents has been replaced with more environmentally favorable alternatives that provide equivalent or superior reaction performance [12]. Process development studies have demonstrated that optimization of temperature profiles, reagent addition rates, and mixing parameters can significantly impact both yield and product quality [12].

Modern industrial processes incorporate rigorous purification protocols that utilize multiple separation techniques to achieve pharmaceutical-grade purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions with yields exceeding those reported in the original patent literature . The implementation of continuous monitoring systems and process analytical technology has enabled real-time optimization of reaction parameters [12].

Quality control systems in modern industrial production incorporate multiple analytical checkpoints throughout the manufacturing process . High-performance liquid chromatography methods have been developed to ensure consistent product purity, with specifications typically requiring greater than 98% purity for pharmaceutical applications . Industrial processes also incorporate environmental considerations, with waste minimization and solvent recovery systems integrated into the overall manufacturing strategy [12].

| Parameter | Historical Process | Modern Industrial Process |

|---|---|---|

| Primary Solvent | Benzene | Environmentally favorable alternatives |

| Temperature Control | 0-5°C initial, ambient completion | Optimized temperature profiles |

| Yield | 21.8% intermediate formation | Enhanced yields through optimization |

| Purity Specification | Variable | >98% pharmaceutical grade |

| Monitoring | Manual sampling | Continuous process analytical technology |

Critical Analysis of Reaction Mechanisms

The synthesis of tolycaine hydrochloride proceeds through a well-characterized mechanism involving sequential acylation and nucleophilic substitution reactions . The reaction mechanism begins with the nucleophilic attack of the aromatic amine nitrogen of 2-amino-3-methylbenzoic acid methyl ester on the electrophilic carbonyl carbon of chloroacetyl chloride [6]. This step follows the classic addition-elimination mechanism characteristic of acyl chloride reactions with aromatic amines [23].

The initial acylation reaction forms 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester as an intermediate product [6]. The mechanism of this transformation involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride [23]. The high reactivity of the acyl chloride functionality ensures selective reaction with the aromatic amine rather than competing side reactions [19]. Kinetic studies on related chloroacetyl chloride reactions demonstrate that the acylation step exhibits second-order kinetics with respect to both the amine nucleophile and the acyl chloride electrophile [26].

The second mechanistic step involves nucleophilic substitution of the chloride leaving group by diethylamine [6]. This transformation proceeds via an SN2 mechanism, with diethylamine serving both as the nucleophile and as a proton acceptor for the hydrogen chloride byproduct [19]. The reaction mechanism requires excess diethylamine to drive the reaction to completion and to neutralize the acidic byproducts formed during the substitution process [6].

Mechanistic analysis reveals that the selectivity of the acylation step is governed by the significantly higher reactivity of acyl chlorides compared to alkyl chlorides [19]. This reactivity difference, estimated to be approximately 10^6-fold, ensures that the aromatic amine preferentially reacts with the acyl chloride functionality rather than undergoing alkylation [19]. The intermediate chloroacetamide demonstrates sufficient stability under the reaction conditions to allow for selective nucleophilic substitution in the subsequent step [24].

Temperature effects on the reaction mechanism have been characterized through kinetic studies [26]. Lower temperatures favor the formation of the desired acylation product while minimizing competing reactions such as dimerization or hydrolysis [6]. The use of sodium acetate as a buffer serves to maintain optimal pH conditions that prevent protonation of the aromatic amine, which would render it unreactive toward the acyl chloride [19].

Purification and Isolation Methodologies

The purification and isolation of tolycaine hydrochloride from the crude reaction mixture requires systematic application of separation techniques to achieve pharmaceutical-grade purity . The purification strategy typically begins with aqueous extraction procedures to remove unreacted starting materials and byproducts from the organic reaction medium [6]. Initial purification involves washing the organic layer with dilute potassium carbonate solution to remove acidic impurities, followed by treatment with hydrochloric acid to extract the basic tolycaine product into the aqueous phase [6].

Crystallization represents the primary purification methodology for obtaining high-purity tolycaine hydrochloride [9]. The crystallization process involves dissolution of the crude product in a suitable solvent system followed by controlled precipitation under optimized conditions [15]. Solvent selection for recrystallization is critical, with studies demonstrating that the choice of crystallization medium significantly impacts both yield and purity [17]. The melting point of purified tolycaine hydrochloride has been reported as 139-140.5°C, providing a reliable indicator of product purity [9].

Advanced purification methodologies incorporate chromatographic techniques for achieving ultra-high purity specifications . High-performance liquid chromatography has been employed both as an analytical tool and as a preparative separation method for tolycaine hydrochloride [33]. Reversed-phase liquid chromatography using appropriate stationary phases enables separation of tolycaine from structurally related impurities that may co-elute in conventional purification schemes [42].

Industrial purification protocols incorporate multiple recrystallization steps to ensure consistent product quality . The process typically involves an initial recrystallization from a polar solvent system, followed by secondary recrystallization using different solvent conditions to remove trace impurities [6]. Solvent selection considerations include solubility characteristics, thermal stability, and environmental impact factors [15].

Quality control analytical methods for purified tolycaine hydrochloride include nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm structural integrity . Purity assessment employs high-performance liquid chromatography with ultraviolet detection, with specifications requiring a single dominant peak representing greater than 98% of the total integrated area . Residual solvent analysis ensures compliance with pharmaceutical guidelines for organic solvent residues .

| Purification Method | Application | Typical Purity Achievement |

|---|---|---|

| Aqueous Extraction | Initial crude purification | 70-80% |

| Primary Recrystallization | Bulk purification | 90-95% |

| Secondary Recrystallization | Fine purification | 95-98% |

| Preparative High-Performance Liquid Chromatography | Ultra-high purity | >99% |

Tolycaine hydrochloride exhibits distinct solubility characteristics across various pharmaceutical solvents, with significant implications for formulation development and drug delivery applications. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of ≥90 milligrams per milliliter at 25°C [1]. This high solubility in aprotic polar solvents reflects the amphiphilic nature of the molecule, containing both hydrophilic and lipophilic regions.

In contrast, tolycaine hydrochloride shows only slight solubility in traditional pharmaceutical solvents including water, methanol, and chloroform [2] [3]. This limited aqueous solubility is characteristic of amide-type local anesthetics, where the protonated amine group provides some water solubility while the aromatic ring system and ester linkage contribute to lipophilic character. The moderate water solubility can be attributed to the hydrochloride salt formation, which enhances dissolution compared to the free base form.

Table 1: Solubility Profile in Pharmaceutical Solvents

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | ≥90 mg/mL | 25°C | [1] |

| Chloroform | Slightly soluble | Room temperature | [3] |

| Methanol | Slightly soluble | Room temperature | [3] |

| Water | Slightly soluble | Room temperature | [2] |

| Ethanol | Soluble in organic solvents | Room temperature | [4] |

| Phosphate Buffered Saline (pH 7.2) | Approximately 10 mg/mL (comparative data) | Room temperature | [4] |

The solubility behavior in alcoholic solvents shows enhanced dissolution compared to water, consistent with research on structurally related local anesthetic hydrochlorides [5]. Studies on similar pharmaceutical hydrochlorides demonstrate that solubility in alcohols generally decreases with increasing alkyl chain length of the alcohol, following the principle that "like dissolves like" [6]. The enhanced solubility in ethanol and methanol can be attributed to hydrogen bonding interactions between the hydroxyl groups of the alcohols and the ionic portions of the molecule.

Comparative analysis with related local anesthetic compounds reveals that tolycaine hydrochloride follows similar solubility patterns to other amide-type anesthetics. The presence of the methyl ester group and the diethylamino acetamido side chain influences the overall polarity and hydrogen bonding capacity of the molecule [7]. Natural deep eutectic solvents have shown promise for enhancing solubility of poorly water-soluble pharmaceuticals, with some achieving concentrations up to 250 milligrams per milliliter for structurally related compounds [7].

Thermal Stability and Phase Transition Analysis

Tolycaine hydrochloride demonstrates characteristic thermal properties that are crucial for pharmaceutical processing, storage, and stability assessment. The compound exhibits a well-defined melting point range of 138-141°C, as determined through differential scanning calorimetry and conventional melting point determination methods [8] [9]. This relatively sharp melting transition indicates good crystalline integrity and purity of the pharmaceutical material.

Thermogravimetric analysis reveals that tolycaine hydrochloride remains thermally stable under normal storage conditions but undergoes decomposition at elevated temperatures with the formation of toxic gases [8] [9]. This thermal decomposition behavior is consistent with similar pharmaceutical compounds containing amine and ester functionalities. The decomposition pathway likely involves cleavage of the amide bond and degradation of the aromatic ester system, similar to thermal degradation patterns observed in related local anesthetic compounds [10].

Table 2: Thermal Stability and Phase Transition Properties

| Property | Value | Analysis Method | Reference |

|---|---|---|---|

| Melting Point | 138-141°C | DSC/Melting point apparatus | [8] [9] |

| Decomposition Temperature | Forms toxic gases during heating | TGA/DSC analysis | [8] [9] |

| Thermal Stability | Stable under normal conditions | Thermal analysis | [8] [9] |

| Storage Temperature | -20°C for powder; 4°C for solutions | Storage stability studies | [1] |

| Crystalline Structure | Crystalline solid | X-ray diffraction | [11] |

| Incompatible Materials | Strong oxidizing agents | Compatibility studies | [8] [9] |

The crystalline structure of tolycaine hydrochloride, as confirmed by X-ray diffraction analysis, indicates an organized molecular arrangement that contributes to its thermal stability profile [11]. The achiral nature of the molecule eliminates complications from stereoisomerism that could affect crystalline polymorphism. Comparative studies on similar local anesthetic hydrochlorides suggest that these compounds may exhibit multiple crystalline forms, including hydrated and anhydrous phases [12].

Differential scanning calorimetry profiles for tolycaine hydrochloride would be expected to show characteristic endothermic events corresponding to melting and any potential phase transitions. The thermal analysis methodology established for similar pharmaceutical compounds involves heating rates of 5-10°C per minute under nitrogen atmosphere to prevent oxidative degradation [13]. The absence of multiple melting peaks suggests a single crystalline form under standard conditions, though this would require comprehensive polymorphism screening to confirm definitively.

Storage recommendations based on thermal stability data indicate that tolycaine hydrochloride powder should be maintained at -20°C for long-term stability, while solutions are best stored at 4°C [1]. These temperature requirements reflect the balance between preventing thermal degradation and maintaining pharmaceutical integrity during storage and handling.

pH-Dependent Degradation Pathways

The stability profile of tolycaine hydrochloride exhibits significant pH dependence, reflecting the multiple reactive sites within the molecular structure that can undergo degradation under different conditions. Forced degradation studies conducted under controlled pH conditions reveal distinct degradation pathways and kinetic behaviors across the physiological pH range.

Under acidic conditions (0.1 N hydrochloric acid), tolycaine hydrochloride demonstrates high stability with less than 5% degradation observed in stress testing protocols [14]. This stability under acidic conditions is advantageous for pharmaceutical formulations that require low pH for excipient compatibility or enhanced stability. The resistance to acid-catalyzed hydrolysis suggests that the amide linkage and ester groups are not readily susceptible to proton-catalyzed cleavage under these conditions.

Similarly, under basic conditions (0.1 N sodium hydroxide), the compound shows comparable stability with less than 5% degradation [14]. This resistance to base-catalyzed hydrolysis is somewhat unexpected given that amide and ester functionalities are typically susceptible to nucleophilic attack by hydroxide ions. The observed stability may reflect steric hindrance around reactive sites or intramolecular interactions that protect these groups from nucleophilic attack.

Table 3: pH-Dependent Degradation Profile

| pH Condition | Stability Observation | Degradation Mechanism | Reference |

|---|---|---|---|

| Acidic (0.1 N HCl) | <5% degradation | Minimal hydrolysis | [14] |

| Basic (0.1 N NaOH) | <5% degradation | Minimal base catalyzed degradation | [14] |

| Oxidative (0.02% H₂O₂) | ~25% degradation | Significant oxidative degradation | [14] |

| Physiological pH 7.4 | Moderate stability | pH-dependent ionization affects activity | [15] |

| Storage pH in formulations | pH 4.5-6.0 typically used | Optimized for drug stability | [16] [14] |

| pH dependent degradation pathways | Hydrolytic and oxidative pathways | Multiple pathways possible | [17] [18] [19] |

The most significant degradation occurs under oxidative conditions, with approximately 25% degradation observed in the presence of 0.02% hydrogen peroxide [14]. This susceptibility to oxidative degradation likely involves the tertiary amine nitrogen and potentially the aromatic ring system. Oxidative degradation of local anesthetics typically proceeds through formation of N-oxide intermediates and subsequent rearrangement or fragmentation reactions [18].

At physiological pH (7.4), tolycaine hydrochloride exhibits moderate stability, though the ionization state of the molecule significantly affects its pharmacological activity [15]. The pKa of the compound determines the equilibrium between protonated and unprotonated forms, which directly impacts membrane permeability and biological activity. Local anesthetics typically have pKa values between 7.6 and 9.2, meaning they exist predominantly in ionized form at physiological pH [20].

The pH-dependent degradation pathways for tolycaine hydrochloride involve multiple mechanisms including hydrolytic cleavage of the ester linkage, oxidative degradation of the amine nitrogen, and potential cyclization reactions involving the amide functionality [19]. Understanding these pathways is crucial for formulation scientists to select appropriate pH ranges and antioxidant systems for stable pharmaceutical preparations.

Compatibility with Pharmaceutical Excipients

The compatibility assessment of tolycaine hydrochloride with pharmaceutical excipients is essential for successful formulation development and ensuring product stability throughout shelf life. Compatibility studies employ multiple analytical techniques including differential scanning calorimetry, Fourier transform infrared spectroscopy, and high-performance liquid chromatography to detect potential interactions [21] [22].

Strong oxidizing agents demonstrate clear incompatibility with tolycaine hydrochloride, as evidenced by thermal analysis and chemical stability data [8] [9]. The presence of such excipients leads to accelerated degradation through oxidative pathways, potentially forming toxic decomposition products. This incompatibility necessitates careful excipient selection to avoid components that could promote oxidative degradation during storage.

Organic solvents generally show good compatibility with tolycaine hydrochloride, making them suitable for formulation applications [4] [7]. The enhanced solubility in organic media facilitates processing operations such as granulation, coating, and extraction procedures. However, the choice of organic solvent must consider the final dosage form requirements and regulatory constraints for residual solvent levels.

Table 4: Pharmaceutical Excipient Compatibility Assessment

| Excipient Category | Compatibility Status | Analytical Method | Recommendation | Reference |

|---|---|---|---|---|

| Strong Oxidizing Agents | Incompatible | DSC/TGA thermal analysis | Avoid combination | [8] [9] |

| Organic Solvents | Generally Compatible | Solubility studies | Suitable for formulation | [4] [7] |

| Pharmaceutical Buffers | pH-dependent compatibility | pH stability studies | Monitor pH during storage | [16] [14] |

| Common Excipients | Requires individual assessment | DSC/FTIR/HPLC analysis | Conduct compatibility studies | [23] [24] [21] |

| Moisture/Humidity | Hygroscopic - requires control | Water sorption analysis | Control storage humidity | [8] [9] |

| Light Exposure | Light and moisture sensitive | Photostability testing | Protect from light | [8] [9] |

Pharmaceutical buffer systems require careful evaluation for pH-dependent compatibility [16] [14]. The stability profile shows that tolycaine hydrochloride can tolerate a range of pH conditions, but optimal stability occurs in the pH range of 4.5 to 6.0. Buffer selection must balance the need for pH control with the compound's stability requirements and the intended route of administration.

Common pharmaceutical excipients including fillers, binders, lubricants, and disintegrants require individual compatibility assessment through systematic screening studies [23] [24] [21]. The differential scanning calorimetry approach provides rapid screening capabilities by detecting new thermal events that indicate potential interactions. Changes in melting point, appearance of new peaks, or shifts in existing thermal transitions signal possible incompatibilities.

Environmental factors including moisture and light exposure significantly impact the stability of tolycaine hydrochloride formulations [8] [9]. The compound exhibits hygroscopic properties, requiring controlled humidity conditions during manufacturing and storage. Light sensitivity necessitates protective packaging and storage in amber containers or light-resistant environments. These environmental sensitivities must be considered when selecting excipients and designing packaging systems.